(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol
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Overview
Description
The compound (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecan-13-ol is a complex organic molecule characterized by its tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol typically involves multi-step organic reactions. The process begins with the formation of the tetracyclic core, followed by the introduction of hydroxyl groups through selective oxidation reactions. Key reagents used in these steps include strong oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are often carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and purity of the final product. Industrial methods also emphasize the importance of waste management and environmental considerations, ensuring that the synthesis process is both economically and ecologically sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or amines under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can further be utilized in different chemical syntheses or applications.
Scientific Research Applications
Chemistry
In chemistry, (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecan-13-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors, contributing to the development of treatments for various diseases.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, leading to changes in their activity or function. The compound’s tetracyclic structure also allows it to fit into specific binding sites, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,6R,7R,10S,12S,13S)-6-(hydroxymethyl)-2,6,13-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol
- (1R,2S,7S,10S,12S,13S)-13-(hydroxymethyl)-2,6,6-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol
Uniqueness
Compared to similar compounds, (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecan-13-ol stands out due to its specific stereochemistry and the presence of multiple hydroxyl groups
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19?,20-/m0/s1 |
InChI Key |
VHWTVINEPPOCLA-XLABTPETSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO |
Origin of Product |
United States |
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